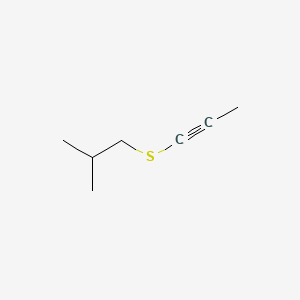

1-Propyne, 1-((2-methylpropyl)thio)-

Description

1-Propyne, 1-((2-methylpropyl)thio)- is a sulfur-containing alkyne with the molecular formula C₇H₁₂S and a molecular weight of 128.24 g/mol. Its IUPAC name indicates a propyne backbone (HC≡C-CH₃) substituted at the first carbon (adjacent to the triple bond) with a 2-methylpropylthio (-S-CH₂CH(CH₃)₂) group. This compound belongs to the class of thioethers, where sulfur bridges an alkyne and an isobutyl (2-methylpropyl) group. The triple bond confers high reactivity, enabling participation in addition and polymerization reactions, while the thioether group may influence solubility and electronic properties1.

Properties

CAS No. |

56444-80-5 |

|---|---|

Molecular Formula |

C7H12S |

Molecular Weight |

128.24 g/mol |

IUPAC Name |

2-methyl-1-prop-1-ynylsulfanylpropane |

InChI |

InChI=1S/C7H12S/c1-4-5-8-6-7(2)3/h7H,6H2,1-3H3 |

InChI Key |

MTNSEVRHOHANSK-UHFFFAOYSA-N |

Canonical SMILES |

CC#CSCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-prop-1-ynylsulfanyl-propane typically involves the reaction of 2-methylpropane-1-thiol with propyne under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the thiol group, facilitating the nucleophilic attack on the alkyne.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-prop-1-ynylsulfanyl-propane undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alkenes and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-prop-1-ynylsulfanyl-propane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-1-prop-1-ynylsulfanyl-propane involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The alkyne group can participate in cycloaddition reactions, forming new chemical entities with potential biological activity.

Comparison with Similar Compounds

3-[(1-Methylethyl)thio]-1-propyne (C₆H₁₀S, MW 114.21)

- Structural Difference : The thioether (-S-CH(CH₃)₂) is attached to the third carbon of propyne (HC≡C-CH₂-S-), unlike the target compound’s substitution at the first carbon .

- Reactivity : Substituent position affects electronic effects. The terminal alkyne in the target compound may exhibit greater acidity (pKa ~25–28) compared to internal alkynes due to proximity of the electron-donating thioether.

- Applications: Both compounds serve as intermediates in organosulfur chemistry, but the target compound’s substituent on the triple bond carbon may enhance utility in click chemistry or cross-coupling reactions.

Table 1: Thioether-Substituted Alkynes

| Compound | Formula | MW (g/mol) | Substituent Position | Key Reactivity |

|---|---|---|---|---|

| 1-Propyne, 1-((2-methylpropyl)thio)- | C₇H₁₂S | 128.24 | 1 (triple bond C) | High alkyne reactivity |

| 3-[(1-Methylethyl)thio]-1-propyne | C₆H₁₀S | 114.21 | 3 (terminal C) | Moderate acidity |

Aromatic Thioether Derivatives

Benzene, 1-methyl-4-[(2-methylpropyl)thio]- (C₁₁H₁₆S, MW 188.31)

- Structural Features : Aromatic ring with methyl and 2-methylpropylthio groups.

- Properties : Higher boiling point (estimated >200°C) due to aromatic stacking, contrasting with the alkyne’s lower boiling point (<150°C inferred). The thioether enhances lipophilicity, making it suitable for hydrophobic applications.

Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- (C₁₂H₁₆OS, MW 208.32)

- Functional Groups : Combines a ketone and thioether.

- Applications : Used as a high-purity pharmaceutical intermediate (e.g., API synthesis), leveraging sulfur’s electron-donating effects to modulate drug metabolism.

Table 2: Aromatic Thioether Derivatives

| Compound | Formula | MW (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| Benzene, 1-methyl-4-[(2-methylpropyl)thio]- | C₁₁H₁₆S | 188.31 | Thioether, Methyl | Material science |

| Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- | C₁₂H₁₆OS | 208.32 | Thioether, Ketone | Pharmaceutical synthesis |

Other Sulfur-Containing Compounds

Diallyl Disulfide (C₆H₁₀S₂, MW 146.28)

- Structure : Disulfide bond (-S-S-) between allyl groups.

- Toxicity: Decomposes into reactive sulfenic acids, unlike thioethers, which are more stable.

Thiophene Derivatives (e.g., 2-Ethyl-5-[(2-ethylbutyl)thio]thiophene)

- Electronics : Thiophenes are π-conjugated, enabling use in organic semiconductors. The target compound lacks such conjugation but could serve as a precursor for heterocyclic synthesis.

Esters and Phosphonates with 2-Methylpropyl Groups

Biological Activity

1-Propyne, 1-((2-methylpropyl)thio)- is a compound featuring a propyne moiety with a thioether group. Understanding its biological activity is crucial for assessing its potential applications in pharmaceuticals and agrochemicals. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 1-Propyne, 1-((2-methylpropyl)thio)- typically involves the reaction of propyne with a suitable thioether precursor. Various methods have been explored to optimize yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds containing thioether groups. For instance, derivatives similar to 1-Propyne, 1-((2-methylpropyl)thio)- have demonstrated significant antibacterial activity against various strains of bacteria, including resistant strains. A comparative analysis of related compounds shows that those with thioether functionalities often exhibit enhanced potency.

| Compound | Antibacterial Activity (MIC μg/mL) |

|---|---|

| 1-Propyne, 1-((2-methylpropyl)thio)- | TBD |

| Thioether Derivative A | 8 |

| Thioether Derivative B | 16 |

The mechanism by which thioether-containing compounds exert their biological effects often involves interaction with bacterial cell membranes or inhibition of key metabolic pathways. For example, studies indicate that these compounds may disrupt membrane integrity or inhibit protein synthesis in bacteria.

Study 1: Antiviral Activity

A recent investigation into the antiviral properties of thioether compounds revealed that certain derivatives exhibit activity against viral pathogens by inhibiting viral replication mechanisms. The study utilized a range of assays to evaluate the efficacy and safety profile of these compounds.

- EC50 Values : The effective concentration (EC50) values for selected thioether compounds were found to be in the low micromolar range, indicating promising antiviral potential.

Study 2: Toxicity Assessment

Toxicological evaluations are critical for assessing the safety of new compounds. In one study, various concentrations of 1-Propyne, 1-((2-methylpropyl)thio)- were tested on mammalian cell lines to determine cytotoxicity.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0.1 | >90 |

| 1 | >80 |

| 10 | <50 |

The results indicated that while lower concentrations were well tolerated, higher concentrations led to significant cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.